Dihydrazine sulfate

Übersicht

Beschreibung

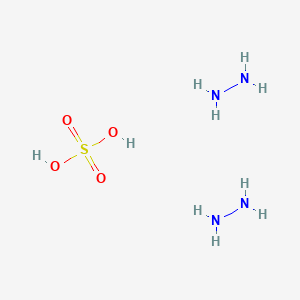

Dihydrazine sulfate, also known as hydrazine hemisulfate, is a chemical compound with the formula H10N4O4S. It is a white, water-soluble solid at room temperature and is known for its various applications in chemical laboratories and industries. The compound is often preferred over pure hydrazine due to its non-volatile nature and reduced susceptibility to atmospheric oxidation during storage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydrazine sulfate can be synthesized by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4). The reaction typically involves the following steps: [ \text{N2H4} + \text{H2SO4} \rightarrow \text{N2H6SO4} ] This reaction is carried out under controlled conditions to ensure the complete formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful addition of sulfuric acid to an aqueous hydrazine solution, followed by crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydrazine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can reduce metal ions in solution, often under acidic conditions.

Substitution: Reactions typically occur in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed:

Oxidation: Nitrogen gas (N2) and water (H2O).

Reduction: Reduced metal species and hydrazine derivatives.

Substitution: Various substituted hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Dihydrazine sulfate has been primarily investigated for its potential role in cancer treatment, particularly in managing cancer-related cachexia—a syndrome characterized by weight loss and muscle wasting. The compound is thought to inhibit gluconeogenesis, thereby reducing the availability of glucose to tumors, which may help in managing cachexia and improving the quality of life for cancer patients.

- Mechanisms of Action :

- Inhibition of Gluconeogenesis : this compound may block the enzyme phosphoenolpyruvate carboxykinase, which is crucial for gluconeogenesis, potentially limiting glucose supply to tumors .

- Reduction of Tumor Necrosis Factor (TNF)-alpha : Elevated levels of TNF-alpha are associated with cachexia; this compound may inhibit this factor's activity .

Clinical Studies

Several studies have evaluated the efficacy of this compound in cancer patients:

- A study involving 84 terminal cancer patients treated with this compound reported subjective improvements in 70% of cases and objective tumor regression in 17% .

- Despite these findings, randomized clinical trials have shown inconclusive results regarding its anticancer activity .

Industrial Applications

This compound is not only limited to medical uses but also finds applications in various industrial processes:

- Chemical Synthesis : It serves as a reagent in analytical chemistry and is utilized in synthesizing organic compounds .

- Catalyst : The compound is used as a catalyst in the production of acetate fibers and other chemical reactions .

- Environmental Testing : this compound is employed in testing for arsenic in metals and other analytical applications .

Animal Studies

Research has indicated that this compound can induce tumors in laboratory animals, raising concerns about its safety as a therapeutic agent. For instance, studies have shown increased incidences of lung and liver tumors when administered to mice . These findings highlight the need for caution when considering this compound for clinical use.

Review of Efficacy

A review by the US Government Accountability Office concluded that while some studies suggested potential benefits of this compound as an adjunctive therapy in cancer management, definitive evidence remains elusive. Further research is necessary to establish its efficacy and safety profile comprehensively .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of dihydrazine sulfate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes, such as phosphoenolpyruvate carboxykinase, which plays a role in gluconeogenesis. This inhibition can affect metabolic pathways and has been studied for its potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Hydrazine sulfate (N2H6SO4): Similar in structure but differs in its specific applications and properties.

Hydrazine monohydrate (N2H4·H2O): A hydrated form of hydrazine with different physical properties.

Hydrazine dihydrochloride (N2H4·2HCl): A hydrochloride salt of hydrazine with distinct chemical behavior.

Uniqueness: Dihydrazine sulfate is unique due to its stability, non-volatility, and reduced susceptibility to oxidation compared to pure hydrazine. These properties make it a preferred choice in various chemical and industrial applications .

Biologische Aktivität

Dihydrazine sulfate, often referred to simply as hydrazine sulfate, is a chemical compound that has garnered interest in the field of oncology, particularly for its potential role in managing cancer-related cachexia and possibly inhibiting tumor growth. This article delves into its biological activity, mechanisms of action, clinical findings, and relevant case studies.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Gluconeogenesis : It inhibits phosphoenolpyruvate carboxykinase (PEPCK), an enzyme crucial for gluconeogenesis. By doing so, it may reduce the availability of glucose for tumor cells, which rely heavily on this sugar for energy production .

- Impact on Tumor Necrosis Factor-alpha (TNF-alpha) : The compound may also block TNF-alpha activity, a cytokine associated with cachexia in cancer patients. Elevated TNF-alpha levels can lead to increased energy expenditure and muscle breakdown, exacerbating weight loss and fatigue in cancer patients .

- Monoamine Oxidase Inhibition : It has weak monoamine oxidase inhibitory properties, which could contribute to its overall biological effects .

Clinical Findings

Clinical studies have produced mixed results regarding the efficacy of this compound in cancer treatment:

- Weight Maintenance : In a study involving 101 cancer patients with significant weight loss, those treated with this compound (60 mg three times daily) demonstrated a higher rate of weight maintenance compared to the placebo group (83% vs. 53%, P < 0.05). Additionally, appetite improvement was reported more frequently among the dihydrazine group (63% vs. 25%, P < 0.05) .

- Subjective and Objective Responses : Another investigation involving 84 patients showed that 70% experienced subjective improvements such as increased appetite and strength, while 17% had objective responses like measurable tumor regression . However, these results were not universally replicated across all studies.

- Randomized Trials : Several randomized controlled trials have failed to demonstrate significant benefits of this compound in terms of survival or tumor shrinkage when compared to placebo groups . For instance, one trial indicated that colorectal cancer patients receiving only this compound had shorter survival than those on placebo .

Case Studies

A selection of case studies highlights the varied responses to this compound treatment:

| Study | Population | Findings |

|---|---|---|

| Study 1 | 101 cancer patients | 83% maintained/increased weight; appetite improved in 63% |

| Study 2 | 84 patients with advanced cancer | 70% subjective improvement; 17% objective tumor regression |

| Study 3 | Lung cancer patients | No significant survival benefit over placebo; some nutritional improvements noted |

| Study 4 | Colorectal cancer patients | Shorter survival compared to placebo group |

Safety and Side Effects

The safety profile of this compound appears relatively favorable, with most side effects being mild. Commonly reported adverse effects include:

- Nausea

- Drowsiness

- Paresthesia (tingling sensations)

- Pruritus (itching)

Notably, there was no indication of severe toxicity or bone marrow depression in clinical trials .

Eigenschaften

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLJAFVPFHRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-93-2 (Parent), 302-01-2 (Parent) | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065483 | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-80-7 | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of dihydrazine sulfate mentioned in these research papers?

A1: The research primarily focuses on the ability of this compound to induce prophages in lysogenic bacteria. Specifically, this compound effectively induces prophages in Escherichia coli W1709 (λ) at a concentration of 2.5 µg/ml [, ]. This suggests its potential to disrupt lysogenic cycles in bacteria.

Q2: Why is the prophage-inducing capability of this compound considered important?

A2: The research highlights the use of prophage induction as a tool for detecting potentially toxic compounds [, ]. Many environmental pollutants can cause DNA damage, and the ability of a compound to induce prophages suggests it may also have DNA-damaging properties. This makes the prophage induction assay a useful screening method for identifying potential environmental hazards.

Q3: Besides its biological activity, are there other applications of this compound mentioned in the provided research?

A3: Yes, one of the papers mentions the use of this compound as a component in a complex oxidizing agent for treating non-degradable industrial wastewater []. While the exact mechanism is not detailed in the abstract, its inclusion in the oxidizing agent suggests a role in enhancing the degradation of recalcitrant organic pollutants.

Q4: Are there any structural analogs of this compound investigated in the research, and what can be inferred from their activities?

A4: Yes, the research investigates a range of hydrazine derivatives alongside this compound [, ]. Examining the activity of these structurally related compounds provides insight into the structure-activity relationship (SAR). For instance, the research identified nine hydrazine derivatives, including phenylhydrazine hydrochloride and acetic acid hydrazide, that also exhibit prophage-inducing activity in E. coli W1709 (λ) [, ]. This suggests that certain structural features within the hydrazine moiety are crucial for this biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.